molecular formula C7H12O2 B2502268 Methyl 3-methyl-2-pentenoate CAS No. 50652-79-4

Methyl 3-methyl-2-pentenoate

Cat. No.: B2502268
CAS No.: 50652-79-4
M. Wt: 128.171
InChI Key: SLQFYMAWZYTVFZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-pentenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 3-methyl-2-pentenoic acid and methanol. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound is a colorless liquid with a fruity odor and is used in various chemical applications.

Scientific Research Applications

Methyl 3-methyl-2-pentenoate has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, Methyl trans-2-pentenoate, suggests that it is highly flammable and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools and take precautionary measures against static discharges .

Mechanism of Action

Methyl 3-methyl-2-pentenoate, also known as methyl (E)-3-methylpent-2-enoate, is an organic compound with a fruity odor . It is commonly used as a flavor and fragrance agent . Here is a hypothetical discussion based on its chemical structure and common properties of similar compounds.

Target of Action

The primary targets of this compound are likely to be olfactory receptors in the nose, given its use as a fragrance agent . These receptors detect the presence of the compound and send signals to the brain, which interprets these signals as a fruity smell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-pentenoate can be synthesized through the esterification of 3-methyl-2-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: 3-methyl-2-pentenoic acid.

    Reduction: 3-methyl-2-penten-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl 2-pentenoate: Similar structure but lacks the methyl group at the 3-position.

    Ethyl 3-methyl-2-pentenoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 3-methylbutanoate: Similar ester but with a saturated carbon chain.

Uniqueness: Methyl 3-methyl-2-pentenoate is unique due to the presence of the double bond in the 2-position and the methyl group in the 3-position. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs .

Properties

IUPAC Name

methyl (E)-3-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQFYMAWZYTVFZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. mixture of methyl diethylphosphonoacetate (12.7 ml, 69.3 mmol) and sodium methoxide (13.0 ml, 69.3 mmol) was added dropwise 2-butanone (5.81 ml, 69.3 mmol) over 30 min. After the addition, the mixture warmed to rt and stirred overnight. To the reaction was added 20 mL of H2O. The mixture was extracted with EtOAc (3 times). The combined organics were dried with MgSO4, filtered, and concentrated. The crude oil was distilled at 110° C. at 35 mmHg to give the desired product.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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